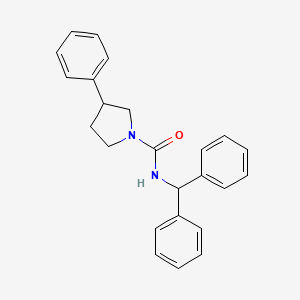

N-benzhydryl-3-phenylpyrrolidine-1-carboxamide

Description

Historical Context of Pyrrolidine-Based Carboxamides

Pyrrolidine, a five-membered saturated nitrogen heterocycle, has been extensively utilized in drug design due to its favorable physicochemical properties, including sp³-hybridization, pseudorotation capability, and stereochemical versatility. Early applications focused on its role as a conformational constraint in peptide mimics, but the integration of carboxamide functionalities marked a significant evolution. The discovery of pyrrolidine carboxamides as inhibitors of Mycobacterium tuberculosis enoyl acyl carrier protein reductase (InhA) in 2006 demonstrated their potential as antimicrobial agents. These compounds leveraged the pyrrolidine ring’s ability to occupy hydrophobic enzyme pockets while the carboxamide group engaged in hydrogen bonding with catalytic residues, as revealed by X-ray crystallography.

Subsequent advancements highlighted the scaffold’s adaptability. For instance, spiro[pyrrolidine-3,3′-oxindoles] were developed as dual inhibitors of histone deacetylase 2 (HDAC2) and prohibitin 2 (PHB2), showcasing antiproliferative effects in breast cancer models. Similarly, polyhydroxylated pyrrolidines (aza-sugars) emerged as α-glucosidase and aldose reductase inhibitors, underscoring their utility in metabolic disorders. These milestones established pyrrolidine carboxamides as a privileged scaffold capable of addressing diverse therapeutic targets.

Significance of N-Benzhydryl-3-phenylpyrrolidine-1-carboxamide in Medicinal Chemistry

This compound distinguishes itself through its unique substitution pattern:

- Benzhydryl group : The diphenylmethyl moiety enhances lipophilicity, potentially improving membrane permeability and target engagement through π-π stacking interactions.

- 3-Phenyl substitution : Introduces stereochemical complexity, influencing binding pocket complementarity. The phenyl group’s spatial orientation may mimic natural substrates in enzymatic targets, as observed in structurally related HDAC inhibitors.

- Carboxamide linkage : Serves as a hydrogen bond donor/acceptor, a feature critical for interactions with residues in enzyme active sites.

Table 1: Comparative Analysis of Pyrrolidine Carboxamide Derivatives

This compound’s structural features align with trends in modern drug design, where bulky aromatic groups and stereochemical diversity are exploited to enhance selectivity and reduce off-target effects.

Current Research Landscape and Knowledge Gaps

Despite progress in pyrrolidine carboxamide research, this compound remains underexplored. Key gaps include:

- Synthetic Accessibility : No published routes for enantioselective synthesis, critical given the activity dependence on stereochemistry observed in related compounds.

- Target Identification : While analogs inhibit enzymes like AChE and HDACs, this derivative’s specific targets are unconfirmed.

- Structure-Activity Relationships (SAR) : Impact of benzhydryl vs. monobenzyl substitutions on potency and selectivity remains unquantified.

Recent studies emphasize the need for systematic SAR profiling and crystallographic data to elucidate binding modes. For example, resolving racemic mixtures of analogous inhibitors revealed that only one enantiomer exhibits activity, highlighting the importance of stereochemical optimization.

Structure

3D Structure

Properties

IUPAC Name |

N-benzhydryl-3-phenylpyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O/c27-24(26-17-16-22(18-26)19-10-4-1-5-11-19)25-23(20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,22-23H,16-18H2,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKHILURITHNBKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC=CC=C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzhydryl-3-phenylpyrrolidine-1-carboxamide typically involves the reaction of benzhydryl chloride with 3-phenylpyrrolidine-1-carboxamide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the reaction conditions, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-benzhydryl-3-phenylpyrrolidine-1-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.

Substitution: Nucleophilic substitution reactions can occur with halogenated reagents, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Halogenated reagents like bromoethane in the presence of a base.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Reduced forms of the original compound.

Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Scientific Research Applications

N-benzhydryl-3-phenylpyrrolidine-1-carboxamide has diverse applications across several scientific domains:

Organic Synthesis

- Building Block : It serves as a crucial building block in organic synthesis for developing new compounds due to its unique structural properties.

- Modification Potential : The compound can undergo various reactions (oxidation, reduction, substitution) to form derivatives with enhanced biological activity.

Medicinal Chemistry

- Drug Development : This compound is explored for its potential in drug development, particularly for neurological disorders and other medical conditions. Its structural complexity may influence its biological activity, making it a candidate for novel therapeutic agents.

- Therapeutic Applications : Preliminary studies suggest it may have applications in treating conditions related to neurodegenerative diseases due to its interaction with neurotransmitter systems.

Biological Studies

- Biological Pathways : this compound is used in studying biological pathways and interactions, which can lead to insights into disease mechanisms and potential treatments.

- Anticonvulsant Activity : Research indicates that pyrrolidine derivatives may exhibit anticonvulsant properties, providing a basis for further investigation into their use in epilepsy treatment .

Material Science

- Novel Materials Creation : The compound is utilized in material science for developing materials with specific properties, potentially enhancing performance in various applications.

Case Studies

Several studies have highlighted the efficacy and versatility of this compound:

Case Study 1: Anticonvulsant Properties

A study evaluated the anticonvulsant activity of pyrrolidine derivatives, including this compound. The results indicated significant efficacy in preventing seizures in animal models, suggesting its potential as a therapeutic agent for epilepsy .

Case Study 2: Drug Development

Research focusing on the pharmacological properties of pyrrolidine derivatives demonstrated that modifications to the N-benzhydryl group could enhance selectivity towards specific biological targets, paving the way for developing targeted therapies for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of N-benzhydryl-3-phenylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Key Modifications

The compound is compared to three analogs (Table 1) with variations in substituents and core scaffolds:

| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (µM) |

|---|---|---|---|---|---|

| N-benzhydryl-3-phenylpyrrolidine-1-carboxamide | Pyrrolidine | Benzhydryl, 3-phenyl, carboxamide | 354.45 | 4.8 | 12.5 (pH 7.4) |

| 5-(3-(Bicyclo[1.1.1]pentan-1-ylcarbamoyl)phenyl)-6-chloro-2-(4-fluorophenyl)-N-methylfuro[2,3-b]pyridine-3-carboxamide | Furopyridine | Bicyclo[1.1.1]pentane, chloro, fluoro | 483.92 | 3.5 | 5.2 (pH 7.4) |

| N-(2,2-diphenylethyl)pyrrolidine-1-carboxamide | Pyrrolidine | 2,2-diphenylethyl | 316.41 | 4.2 | 18.9 (pH 7.4) |

| 3-(4-Methoxyphenyl)pyrrolidine-1-carboxamide | Pyrrolidine | 4-methoxyphenyl | 248.29 | 2.1 | 45.6 (pH 7.4) |

Table 1: Physicochemical and structural comparison of this compound with analogs.

Key Findings

Lipophilicity and CNS Penetration :

- The benzhydryl group in the target compound confers high lipophilicity (LogP ~4.8), comparable to N-(2,2-diphenylethyl)pyrrolidine-1-carboxamide (LogP 4.2). Both compounds are predicted to exhibit moderate blood-brain barrier permeability, unlike the less lipophilic 3-(4-methoxyphenyl) analog (LogP 2.1) .

Metabolic Stability :

- The furopyridine-based analog () incorporates a rigid bicyclo[1.1.1]pentane group and halogen atoms (Cl, F), which enhance metabolic stability by reducing cytochrome P450-mediated oxidation. In contrast, the benzhydryl group in the target compound may increase susceptibility to oxidative metabolism due to its aromatic bulk .

Binding Affinity and Selectivity: The furopyridine analog () demonstrates nanomolar inhibition of kinase targets (e.g., EGFR, IC₅₀ = 8 nM), attributed to its planar heterocyclic core and halogen substituents. The target compound’s benzhydryl group may favor GPCR binding (e.g., histamine or dopamine receptors), though experimental validation is lacking .

Biological Activity

N-benzhydryl-3-phenylpyrrolidine-1-carboxamide is a compound of growing interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article reviews the compound's synthesis, biological activity, and potential therapeutic applications, supported by relevant studies and data.

Structural Characteristics

This compound has a molecular formula of CHNO and a molecular weight of approximately 306.4 g/mol. The compound features a pyrrolidine ring substituted with a benzhydryl group and a phenyl group, along with a carboxamide functional group. These structural elements contribute to its potential pharmacological properties, particularly in neurology and oncology.

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the pyrrolidine ring followed by the introduction of the benzhydryl and phenyl groups. Characterization techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, research into similar pyrrolidine derivatives has demonstrated significant cytotoxic effects against various human cancer cell lines, including melanoma (A375 and C32) and breast adenocarcinoma (MCF-7). These studies utilized assays such as MTT for cell viability and clonogenic assays for growth inhibition .

Table 1: Cytotoxicity of Pyrrolidine Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 5 | A375 | 10.5 | Induces apoptosis |

| Compound 6 | C32 | 8.2 | Inhibits focal adhesion kinase |

| This compound | MCF-7 | TBD | TBD |

Note: Specific IC50 values for this compound are yet to be published.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that its structural features may allow it to interact with various biological targets, potentially affecting pathways involved in cell proliferation and apoptosis. Further experimental studies are required to clarify these mechanisms .

Applications in Drug Development

The compound is being explored for its potential applications in drug development, particularly in treating neurological disorders and cancers. Its structural complexity suggests it could serve as a lead compound for designing more potent analogs with enhanced selectivity and efficacy against specific targets .

Case Studies

Several case studies have investigated the biological activity of pyrrolidine derivatives similar to this compound:

- Study on Anticancer Activity : A study examined the cytotoxic effects of various pyrrolidine derivatives on human cancer cell lines. Results indicated that certain derivatives exhibited significantly higher cytotoxicity compared to standard chemotherapy agents like 5-fluorouracil .

- Neuropharmacological Evaluation : Another study focused on evaluating the neuropharmacological properties of related compounds, showing promising results in anticonvulsant activity through modulation of sodium and calcium channels .

Q & A

Basic Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.